2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID
Description
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Properties
IUPAC Name |
2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-4-10-7-14(20)23-16-11(10)5-6-13(19)12(16)8-18-15(9(2)3)17(21)22/h5-7,9,15,18-19H,4,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLWVNESVIBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a series of reactions involving various organic halides to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and other procedures that are environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarin derivatives .
Scientific Research Applications
2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other coumarin derivatives such as:
- 7-Hydroxy-4-methylcoumarin
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide .
Uniqueness
What sets 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID apart from these similar compounds is its unique structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
